Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H65N13O15/c1-4-9-36(49(71)59-38(21-31-24-53-27-56-31)50(72)57-28(2)47(69)61-39(46(52)68)25-54-35-16-13-32(63(74)75)22-41(35)64(76)77)58-43(65)26-55-48(70)37(18-29-10-6-5-7-11-29)60-51(73)40-12-8-17-62(40)44(66)19-30-20-45(67)79-42-23-33(78-3)14-15-34(30)42/h13-16,20,22-24,27-29,36-40,54H,4-12,17-19,21,25-26H2,1-3H3,(H2,52,68)(H,53,56)(H,55,70)(H,57,72)(H,58,65)(H,59,71)(H,60,73)(H,61,69)/t28-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLIZNHHZSHQOS-NIUAFRCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H65N13O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase Activity
For Researchers, Scientists, and Drug Development Professionals
Core Principle: FRET-Based Detection of MMP Activity
The peptide Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a highly specific fluorogenic substrate designed for the sensitive detection of matrix metalloproteinase (MMP) activity, particularly for MMP-1, MMP-3, and MMP-26.[1][2][3][4] Its operational principle is based on Förster Resonance Energy Transfer (FRET).
The substrate incorporates a fluorescent donor molecule, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (DNP). In the intact peptide, the close proximity of the Mca and DNP moieties allows for efficient quenching of the Mca fluorescence by the DNP group.[3][4]
Upon enzymatic cleavage of the peptide backbone by an active MMP, the Mca fluorophore is spatially separated from the DNP quencher. This separation disrupts the FRET process, leading to a significant increase in the fluorescence emission of the Mca group. The resulting fluorescence intensity is directly proportional to the enzymatic activity of the MMP, allowing for quantitative measurement of the enzyme's catalytic rate.[3][4] The excitation and emission maxima for the Mca fluorophore are approximately 328 nm and 420 nm, respectively.[4]
Quantitative Data
The following table summarizes the kinetic parameters for the cleavage of fluorogenic substrates by relevant MMPs. While specific kinetic data for this compound with MMP-1, MMP-3, and MMP-26 were not available in the reviewed literature, representative data for similar Mca-DNP based substrates are provided to illustrate the typical range of these values.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| MMP-13 | Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 | - | - | 1.09 x 10⁶ | [5] |
| MMP-26 | Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ | - | - | 30,000 | [6] |
Note: The specificity constant (k_cat/K_m) is a measure of the enzyme's catalytic efficiency. Higher values indicate more efficient catalysis. The data presented are from distinct experimental conditions and should be used for comparative purposes with caution.
Experimental Protocols
This section provides a detailed methodology for a typical MMP activity assay using this compound.
Materials and Reagents
-
Enzyme: Recombinant human MMP-1, MMP-3, or MMP-26.
-
Substrate: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.
-
Inhibitor (for control experiments): A broad-spectrum MMP inhibitor, such as EDTA or a specific synthetic inhibitor.
-
Instrumentation: A fluorescence microplate reader capable of excitation at ~328 nm and emission at ~420 nm.
Experimental Workflow
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Prepare a stock solution of the recombinant MMP in assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Prepare all necessary dilutions of the enzyme and substrate in assay buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well microplate, add assay buffer to all wells.
-
Add the appropriate volume of the diluted enzyme solution to the "test" and "inhibitor control" wells.
-
Add the MMP inhibitor to the "inhibitor control" wells.
-
For the "substrate blank" wells, add an equivalent volume of assay buffer.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to equilibrate.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate blank wells) from all readings.
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
To determine the kinetic parameters (K_m and k_cat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Application in Signaling Pathway Analysis: The Role of MMPs in TGF-β Signaling
MMPs play a crucial role in the regulation of various signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway, which is pivotal in processes like tissue remodeling, fibrosis, and cancer progression.[1][7] Active MMPs, such as MMP-2 and MMP-9, can cleave the latency-associated peptide (LAP) from the latent TGF-β complex, leading to the release and activation of mature TGF-β.[1][7][8]
Activated TGF-β then binds to its receptors (TβRI and TβRII) on the cell surface, initiating a downstream signaling cascade primarily through the phosphorylation of Smad proteins (Smad2/3).[1][8] Phosphorylated Smad2/3 forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes, including those encoding other MMPs and their inhibitors (TIMPs).[1] This creates a feedback loop where MMPs can both activate TGF-β and be regulated by it.
The activity of specific MMPs, such as MMP-1, MMP-3, or MMP-26, in this pathway can be quantified using the this compound substrate, providing valuable insights into the dynamics of TGF-β signaling and its downstream effects.
References
- 1. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloprotease-1a Promotes Tumorigenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Expression of matrix metalloproteinase-26 and tissue inhibitors of metalloproteinases TIMP-3 and -4 in benign endometrium and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The active form of MMP-3 is a marker of synovial inflammation and cartilage turnover in inflammatory joint diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase-9 activates TGF-β and stimulates fibroblast contraction of collagen gels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
An In-Depth Technical Guide to the Mechanism of Action of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the fluorogenic peptide substrate, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for its effective application in the study of specific matrix metalloproteinases (MMPs).
Core Mechanism of Action: FRET-Based Protease Substrate
This compound is a highly specific, internally quenched fluorogenic substrate designed to assay the activity of several matrix metalloproteinases, primarily MMP-1, MMP-3, and MMP-26.[1][2] Its mechanism of action is based on the principle of Förster Resonance Energy Transfer (FRET).
The peptide sequence incorporates two critical moieties:
-
Mca (7-methoxycoumarin-4-acetyl): A fluorescent donor group.
-
Dap(DNP) (N-β-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl): A quenching acceptor group.
In its intact state, the close proximity of the Mca fluorophore to the DNP quencher results in the quenching of Mca's fluorescence emission through FRET. Upon enzymatic cleavage of the peptide backbone by a target MMP, the Mca and DNP moieties are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of Mca. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the MMP.
The fluorescence of the liberated Mca group can be monitored at an excitation wavelength of approximately 328 nm and an emission wavelength of around 420 nm.
Substrate Specificity and Kinetic Data
This compound is a recognized substrate for several MMPs, with primary specificity for MMP-1, MMP-3, and MMP-26. Some studies also indicate its potential as a substrate for MMP-8, MMP-9, and MMP-13. The efficiency of cleavage by these enzymes is determined by the amino acid sequence of the peptide, which is designed to mimic the natural cleavage sites of these proteases.
| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | Data not available | Data not available | Data not available |
| MMP-3 | Data not available | Data not available | Data not available |
| MMP-26 | Data not available | Data not available | Data not available |
| MMP-13 ("Collagenase-3")* | Data not available | Data not available | 1.09 x 10⁶ |
*Note: The kcat/Km value for MMP-13 was reported for a substrate with the same peptide sequence.
Cleavage Site: The precise cleavage site within the peptide sequence is a critical determinant of substrate specificity. For this compound, the cleavage is anticipated to occur between the Glycine (G) and Norvaline (Nva) residues, a common recognition motif for many MMPs.
Experimental Protocols
The following provides a detailed methodology for a typical enzyme activity assay using this compound.
Materials and Reagents
-
This compound substrate
-
Recombinant active human MMP-1, MMP-3, or MMP-26
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35
-
Substrate Stock Solution: Dissolve the substrate in DMSO to a concentration of 10 mM.
-
Enzyme Dilution Buffer: Assay Buffer
-
96-well black microplates
-
Fluorescence microplate reader
Assay Procedure
-
Prepare the substrate working solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration (typically in the range of 1-10 µM).
-
Prepare the enzyme solutions: Dilute the active MMP enzyme in Enzyme Dilution Buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically but is often in the low nanomolar range.
-
Set up the assay: To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
25 µL of the substrate working solution
-
25 µL of the diluted enzyme solution to initiate the reaction.
-
-
Include controls:
-
Substrate blank: 75 µL of Assay Buffer and 25 µL of the substrate working solution.
-
Enzyme blank: 75 µL of Assay Buffer and 25 µL of the diluted enzyme solution.
-
-
Incubation and measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of 328 nm and an emission wavelength of 420 nm.
-
Data analysis:
-
Subtract the background fluorescence (substrate blank) from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
The enzyme activity can be calculated from the V₀ and a standard curve generated with free Mca.
-
Experimental Workflow Diagram
A flowchart of the experimental workflow for an MMP activity assay.
Signaling Pathways
MMP-1, MMP-3, and MMP-26 are involved in a multitude of physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. Their expression and activity are tightly regulated by complex signaling networks.
MMP-1 Signaling
MMP-1 (Collagenase-1) expression is often induced by growth factors and cytokines through the activation of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways.
Simplified signaling pathway leading to MMP-1 gene transcription.
MMP-3 Signaling
MMP-3 (Stromelysin-1) is similarly regulated by pro-inflammatory stimuli. The JNK and p38 MAPK pathways, in addition to NF-κB, play significant roles in modulating its expression.
Key signaling pathways regulating MMP-3 expression.
MMP-26 Signaling
MMP-26 (Endometase/Matrilysin-2) expression is influenced by hormonal signals and growth factors. The JNK pathway has been identified as a key regulator of its transcription in certain cell types.
Regulatory pathways of MMP-26 gene expression.
References
A Technical Guide to Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the fluorogenic peptide substrate Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2. It details the substrate's core structure, mechanism of action, applications in quantifying enzyme activity, and its relevance in studying signaling pathways involving matrix metalloproteinases (MMPs).
Core Structure and Chemical Properties
Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 is a synthetic peptide designed as a highly sensitive tool for measuring the proteolytic activity of several matrix metalloproteinases.[1][2][3][4] Its structure consists of a specific amino acid sequence flanked by a fluorophore and a quencher, enabling detection of enzymatic cleavage through fluorescence resonance energy transfer (FRET).[1][5]
Components of the Substrate:
-
Fluorophore (Mca): (7-Methoxycoumarin-4-yl)acetyl, located at the N-terminus. Mca exhibits excitation/emission maxima around 328 nm and 420 nm, respectively.[1][4][5]
-
Peptide Sequence: Pro-Cha-Gly-Nva-His-Ala. This sequence provides specificity for targeting by various MMPs.
-
Quencher (DNP): A 2,4-Dinitrophenyl group conjugated to a diaminopropionic acid (Dap) residue. In the intact peptide, the DNP moiety quenches the fluorescence emitted by the Mca group.[5]
-
C-Terminus: The peptide is C-terminally amidated (NH2).
| Property | Value | Reference |
| Full Chemical Name | 1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-3-cyclohexyl-L-alanylglycyl-L-norvalyl-L-histidyl-L-alanyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide | [4][5] |
| Molecular Formula | C51H65N13O15 | [4][5] |
| Molecular Weight | ~1100.1 g/mol | [4][5] |
| Excitation Maximum | ~328 nm | [1][4] |
| Emission Maximum | ~420 nm | [1][4] |
Mechanism of Action: FRET-Based Detection
The substrate operates on the principle of FRET. In its intact state, the DNP quencher is in close proximity to the Mca fluorophore, absorbing the energy emitted by Mca and preventing fluorescence. When a target protease cleaves a peptide bond within the sequence, the Mca and DNP groups are separated. This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the enzymatic activity.
Target Enzymes and Quantitative Data
This peptide is a substrate for a range of matrix metalloproteinases, making it a versatile tool for studying ECM remodeling and related pathologies. Known target enzymes include:
The efficiency of cleavage is determined by the kinetic parameters of the enzyme-substrate interaction. The specificity constant (kcat/Km) is a measure of the catalytic efficiency. While this substrate is cleaved by multiple MMPs, the efficiency varies.
| Enzyme | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference(s) |
| MMP-13 | 1.09 x 10⁶ | pH 7.5, 25°C | [7] |
| MMP-1 | Data not available in abstract; see primary literature. | - | |
| MMP-3 | Data not available in abstract; see primary literature. | - | |
| MMP-8 | Data not available in abstract; see primary literature. | - | |
| MMP-9 | Data not available in abstract; see primary literature. | - | |
| MMP-26 | Data not available in abstract; see primary literature. | - |
Note: Comprehensive kinetic data is detailed in the primary literature, specifically Park, H.I. et al. (2002) JBC, 277(38), 35168-75 and Knäuper, V. et al. (2001) Eur J Biochem, 268(6), 1888-96.
The primary cleavage site for similar MMP substrates is typically at the peptide bond between a glycine and a hydrophobic residue. For this substrate, the predicted cleavage site is between Glycine (Gly) and Norvaline (Nva).
Experimental Protocols
The following is a generalized protocol for a continuous fluorometric assay using Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 in a 96-well plate format. Optimization may be required depending on the specific enzyme and experimental conditions.
A. Materials and Reagents
-
Substrate: Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2
-
Enzyme: Purified, active MMP of interest.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.01% Brij-35, pH 7.5.[2][8]
-
Enzyme Activator (for pro-MMPs): 1 mM p-Aminophenylmercuric Acetate (APMA).[9]
-
Inhibitor (for control wells): A broad-spectrum MMP inhibitor (e.g., EDTA, GM6001).
-
Instrumentation: Fluorescence microplate reader with excitation at ~328 nm and emission detection at ~420 nm.
-
Plate: Black, opaque 96-well microplate.
B. Protocol Steps
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (e.g., 10 mM in DMSO). Store in aliquots at -20°C, protected from light.
-
Dilute the substrate stock solution in Assay Buffer to a working concentration (typically 2-10 µM).
-
Dilute the purified MMP to the desired concentration in Assay Buffer. Keep on ice.
-
-
Enzyme Activation (if using a pro-MMP/zymogen):
-
Incubate the pro-MMP with 1 mM APMA in Assay Buffer at 37°C for 1-2 hours.
-
-
Assay Procedure:
-
Add 50 µL of the diluted substrate working solution to each well of the 96-well plate.
-
Include control wells:
-
Substrate Blank: 50 µL Assay Buffer (no enzyme).
-
Inhibitor Control: 50 µL of the enzyme pre-incubated with an inhibitor.
-
-
Initiate the reaction by adding 50 µL of the diluted (and activated, if necessary) MMP solution to each well.
-
Immediately place the plate in the fluorescence reader.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity over time (kinetic mode) at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time curve.
-
Associated Signaling Pathways
MMPs are critical downstream effectors in numerous signaling cascades that regulate tissue homeostasis, inflammation, and cancer progression. The expression and activity of MMPs like MMP-9 and MMP-13 are tightly controlled by complex signaling networks initiated by extracellular stimuli such as growth factors (TGF-β) and pro-inflammatory cytokines (IL-1). These pathways often converge on transcription factors like AP-1, NF-κB, and RUNX2, which bind to the promoter regions of MMP genes to regulate their transcription.
A. Regulation of MMP-13 Gene Expression
The diagram below illustrates key pathways leading to the transcription of the MMP-13 gene, particularly relevant in chondrocytes and cancer cells. Stimuli like TGF-β or binding of collagen to discoidin domain receptors (DDR2) can trigger intracellular kinase cascades, including the MAPK/ERK and JNK/p38 pathways, which activate transcription factors responsible for upregulating MMP-13 expression.[1][8][10]
B. MMP Activation Cascade
MMPs are often secreted as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. This process can occur in a cascade where one active MMP can activate another. For instance, MMP-3 (Stromelysin-1) is a known activator of pro-MMP-13. This cascade amplifies the proteolytic potential in the extracellular matrix.
References
- 1. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 2. quickzyme.com [quickzyme.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SensoLyte® Generic MMP Assay Kit Colorimetric - 1 kit [anaspec.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diapharma.com [diapharma.com]
- 10. Mmp activity assay | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a highly specific, fluorogenic peptide substrate designed for the sensitive quantification of the enzymatic activity of several matrix metalloproteinases (MMPs). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and detailed experimental protocols for its use in research and drug development.
Core Properties and Specifications
The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 256394-94-2 | [1][2][3] |
| Molecular Formula | C₅₁H₆₅N₁₃O₁₅ | [1][4] |
| Molecular Weight | 1100.14 g/mol | [1][2][4] |
| Purity | ≥95% | [4] |
| Formulation | Lyophilized powder | [4] |
| Solubility | 1 mg/mL in Formic Acid | [4] |
| Storage | Store at -20°C | [4] |
| Stability | ≥ 4 years at -20°C | [4] |
Mechanism of Action: FRET-Based Detection
This compound operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent reporter, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (DNP). In the intact peptide, the close proximity of the DNP group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond by an active MMP, the Mca fluorophore is spatially separated from the DNP quencher. This separation disrupts the FRET, leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time kinetic measurements.
The cleavage of this substrate allows for the quantification of activity for several MMPs, including MMP-1, MMP-3, and MMP-26.[1][4][5][6] It is also reported to be a substrate for MMP-8, MMP-9, and MMP-13.[2]
Experimental Protocols
A generalized protocol for a fluorometric MMP activity assay using this compound is provided below. This should be optimized for specific experimental conditions.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Active MMP enzyme (e.g., recombinant human MMP-1, MMP-3, or MMP-26)
-
MMP inhibitor (for control experiments, e.g., EDTA)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~328 nm and emission at ~420 nm.[4][6]
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent like DMSO or formic acid. Further dilute the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Enzyme Preparation: Dilute the active MMP enzyme in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the nanomolar range.
-
Assay Setup: To each well of a 96-well black microplate, add the following:
-
Assay Buffer
-
Enzyme solution or control (buffer or inhibited enzyme)
-
Substrate solution
-
-
Initiation and Measurement: Initiate the reaction by adding the substrate solution to the wells containing the enzyme. Immediately place the plate in a pre-warmed fluorometric plate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action and a typical experimental workflow for using this substrate.
Caption: FRET mechanism of the fluorogenic MMP substrate.
Caption: General experimental workflow for an MMP activity assay.
References
An In-depth Technical Guide to the Fluorescent Properties of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent properties and applications of the fluorogenic peptide substrate, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2. This substrate is a valuable tool for the sensitive and continuous assay of several matrix metalloproteinases (MMPs), playing a crucial role in drug discovery and the study of physiological and pathological processes involving these enzymes.
Core Principles: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the 7-methoxycoumarin-4-acetyl (Mca) group acts as a fluorescent donor, and the 2,4-dinitrophenyl (DNP) group serves as a quencher. The close proximity of the Mca and DNP moieties allows for efficient non-radiative energy transfer from the excited Mca fluorophore to the DNP quencher. This process effectively quenches the fluorescence of the Mca group.
Upon enzymatic cleavage of the peptide backbone by a target MMP, the Mca fluorophore is spatially separated from the DNP quencher. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the Mca group. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the MMP.
Figure 1: FRET mechanism of this compound.
Fluorescent and Physicochemical Properties
A summary of the key quantitative data for the this compound substrate is provided in the tables below.
Table 1: Fluorescent Properties
| Property | Value | Reference |
| Fluorophore | 7-Methoxycoumarin-4-acetyl (Mca) | |
| Quencher | 2,4-Dinitrophenyl (DNP) | |
| Excitation Maximum (λex) | 328 nm | [1][2] |
| Emission Maximum (λem) | 420 nm | [1][2] |
| Quantum Yield (ΦF) of Mca | ~0.18 (in methanol) | |
| Fluorescence Lifetime (τ) of Mca | Not available in the searched literature |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Full Chemical Name | 1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-3-cyclohexyl-L-alanylglycyl-L-norvalyl-L-histidyl-L-alanyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide | [2] |
| Molecular Formula | C51H65N13O15 | [2] |
| Molecular Weight | 1100.1 g/mol | [2] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in DMSO and Formic Acid | [1][2] |
| Storage | Store at -20°C, protect from light | [1] |
Table 3: Enzymatic Specificity and Kinetic Parameters
This compound is a known substrate for several matrix metalloproteinases.
| Enzyme | kcat/Km (M⁻¹s⁻¹) | Notes | Reference |
| MMP-1 (Collagenase-1) | Substrate | [1][3] | |
| MMP-3 (Stromelysin-1) | Substrate | [1][3] | |
| MMP-13 (Collagenase-3) | 1.09 x 10⁶ | For the similar substrate Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 | |
| MMP-26 (Endometase/Matrilysin-2) | Substrate | [1][3] |
Experimental Protocols
The following provides a general methodology for a continuous fluorometric assay of MMP activity using this compound. This protocol may require optimization depending on the specific MMP, its concentration, and the experimental conditions.
Materials:
-
This compound substrate
-
Recombinant active MMP enzyme (e.g., MMP-1, MMP-3, MMP-26)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (w/v) Brij 35
-
Inhibitor (optional, for control experiments, e.g., EDTA)
-
DMSO (for preparing substrate stock solution)
-
Microplate reader with fluorescence detection capabilities (excitation at ~328 nm, emission at ~420 nm)
-
96-well black microplates
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Dilute the stock solution to the desired final concentration in the Assay Buffer just before use. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Enzyme Preparation:
-
Reconstitute the recombinant MMP enzyme according to the manufacturer's instructions.
-
If the enzyme is in a pro-form, it may require activation. A common method is incubation with p-aminophenylmercuric acetate (APMA).
-
Dilute the active enzyme to the desired concentration in the Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear rate of fluorescence increase over the desired assay time.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the appropriate volume of Assay Buffer.
-
Add the diluted enzyme solution to the wells.
-
For inhibitor control wells, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
To initiate the reaction, add the diluted substrate solution to each well. The final volume in each well should be consistent.
-
Immediately place the microplate in the fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
-
The excitation wavelength should be set to ~328 nm and the emission wavelength to ~420 nm.
-
The rate of the reaction is determined from the initial linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
Figure 2: General workflow for an MMP assay.
Signaling Pathways and Logical Relationships
The enzymatic cleavage of this compound is a direct measure of the catalytic activity of specific MMPs. These enzymes are key players in the remodeling of the extracellular matrix (ECM) and are involved in a multitude of physiological and pathological processes.
References
Unveiling Proteolytic Activity: A Technical Guide to the Fluorogenic Substrate Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2, a valuable tool for the sensitive and continuous measurement of matrix metalloproteinase (MMP) activity. This document details its spectral properties, the underlying principles of its application, a detailed experimental protocol, and its relevance in key signaling pathways.
Core Principles and Spectral Characteristics
This compound is a highly specific substrate for several matrix metalloproteinases, including MMP-1, MMP-3, and MMP-26.[1][2][3][4][5] Some studies also suggest its utility for assaying MMP-8, MMP-9, and MMP-13. The substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET).[6]
The peptide incorporates two key moieties: the fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (DNP). In the intact peptide, the close proximity of the DNP quencher to the Mca fluorophore results in the suppression of fluorescence. Enzymatic cleavage of the peptide backbone by a target MMP separates the fluorophore from the quencher, leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of proteolysis.
The spectral properties of the Mca fluorophore are crucial for its detection. Upon cleavage and release from the quenching effects of DNP, the Mca group exhibits distinct excitation and emission spectra.
| Parameter | Wavelength (nm) |
| Excitation Maximum (λex) | ~328 nm[1][5][7] |
| Emission Maximum (λem) | ~420 nm[1][5][7] |
| Alternative Emission Maximum (λem) | ~393 nm[8][9] |
Table 1: Spectral properties of the Mca fluorophore after cleavage from the DNP quencher.
Experimental Protocol: Measurement of MMP Activity
This section provides a detailed methodology for the use of this compound in a continuous fluorometric assay to determine MMP activity.
Materials:
-
This compound substrate
-
Purified, active MMP enzyme (e.g., MMP-1, MMP-3, or MMP-26)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)
-
Inhibitor (optional, for control experiments, e.g., a broad-spectrum MMP inhibitor like GM6001)
-
DMSO (for substrate and inhibitor stock solutions)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation and emission wavelengths set to ~328 nm and ~420 nm, respectively.
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the this compound substrate in DMSO. A typical stock concentration is 1-10 mM. Store at -20°C, protected from light.
-
Dilute the substrate stock solution in Assay Buffer to the desired final working concentration (typically in the range of 1-10 µM).
-
Reconstitute the purified MMP enzyme in Assay Buffer to a working concentration. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
If using an inhibitor, prepare a stock solution in DMSO and dilute it in Assay Buffer to the desired final concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Test wells: Diluted enzyme and diluted substrate.
-
Control wells (no enzyme): Assay buffer and diluted substrate.
-
Inhibitor wells (optional): Diluted enzyme, inhibitor, and diluted substrate.
-
-
The final reaction volume is typically 100-200 µL. It is recommended to pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate.
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed (usually 37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes. The excitation and emission wavelengths should be set to the optimal values for the Mca fluorophore (~328 nm and ~420 nm, respectively).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the test and inhibitor wells.
-
Plot the change in fluorescence intensity over time. The initial rate of the reaction (the linear portion of the curve) is proportional to the enzyme activity.
-
Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of substrate cleavage using a standard curve of the free Mca fluorophore.
-
Relevance in Signaling Pathways
Matrix metalloproteinases are key regulators of the extracellular matrix (ECM) and are implicated in a multitude of physiological and pathological processes, including tissue remodeling, inflammation, and cancer.[1][10][11] The activity of MMPs, which can be precisely measured using substrates like this compound, is tightly controlled and integrated into complex signaling networks.
MMP-1 (Collagenase-1): A primary driver of ECM degradation, MMP-1 is involved in pathways related to cancer cell invasion and metastasis.[12][13] Its expression can be induced by inflammatory cytokines and growth factors through signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[8]
MMP-3 (Stromelysin-1): This MMP has a broad substrate specificity and can activate other pro-MMPs, positioning it as a key upstream regulator in the MMP cascade.[7][14] MMP-3 has been shown to influence the Wnt signaling pathway, thereby impacting cell differentiation and tissue development.[15]
MMP-26 (Matrilysin-2 or Endometase): While less characterized, MMP-26 is implicated in reproductive biology and cancer.[10][11] Some studies suggest a role for MMP-26 in apoptosis, potentially through interactions with the Bax pro-apoptotic pathway.[16] Its expression can be regulated by signaling pathways such as the JNK pathway.[17]
Conclusion
The fluorogenic substrate this compound is a powerful and specific tool for the quantitative analysis of MMP-1, MMP-3, and MMP-26 activity. Its application in a continuous FRET-based assay provides researchers with a robust method to investigate the roles of these key enzymes in various biological and pathological contexts. Understanding the intricate involvement of these MMPs in cellular signaling is crucial for the development of novel therapeutic strategies targeting diseases such as cancer and inflammatory disorders. This guide provides the foundational knowledge and a practical framework for the effective utilization of this valuable research tool.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 10. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding the impact of MMP1+ malignant subsets on tumor-immune interactions: insights from single-cell and spatial transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Matrix Metalloproteinases as Input and Output Signals for Post-Myocardial Infarction Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Role for Matrix Metalloproteinases In Regulating Mammary Stem Cell Function via the Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence for a Proapoptotic Role of Matrix Metalloproteinase-26 in Human Prostate Cancer Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MMP26 matrix metallopeptidase 26 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MMP-3 Activity Assay using Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components. Its substrates include collagens, fibronectin, laminin, and proteoglycans. MMP-3 is involved in various physiological processes such as tissue remodeling, wound healing, and embryonic development. However, its dysregulation is implicated in the pathogenesis of numerous diseases, including arthritis, cancer, cardiovascular diseases, and neuroinflammatory conditions. Therefore, the accurate measurement of MMP-3 activity is crucial for understanding its role in disease progression and for the development of therapeutic inhibitors.
This document provides detailed application notes and protocols for the determination of MMP-3 activity using the fluorogenic substrate Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2.[1][2][3] This substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] The peptide sequence incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (DNP). In the intact substrate, the fluorescence of Mca is quenched by the proximity of the DNP group. Upon enzymatic cleavage of the peptide bond by MMP-3, the Mca-containing fragment is liberated from the DNP quencher, resulting in a quantifiable increase in fluorescence intensity. This method allows for a continuous and highly sensitive assay of MMP-3 activity.[4]
Product Information
| Property | Value |
| Substrate Name | This compound |
| Full Chemical Name | 1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-3-cyclohexyl-L-alanylglycyl-L-norvalyl-L-histidyl-L-alanyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide |
| CAS Number | 256394-94-2 |
| Molecular Formula | C51H65N13O15 |
| Molecular Weight | 1100.14 g/mol |
| Fluorophore (Donor) | Mca (7-methoxycoumarin-4-acetyl) |
| Quencher (Acceptor) | DNP (2,4-dinitrophenyl) |
| Excitation Wavelength | ~328 nm |
| Emission Wavelength | ~420 nm |
| Purity | ≥95% |
| Formulation | Lyophilized powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C or -80°C, protect from light. Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1] |
Principle of the Assay
The MMP-3 activity assay using this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET).
Data Presentation
Substrate Specificity and Kinetic Parameters
| Enzyme | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| MMP-13 | 1.09 x 10⁶ | 7.5 | 25 | [6][7] |
| MMP-3 | Data not available | - | - |
Note: The provided kcat/Km value for MMP-13 can be used as a reference for the substrate's reactivity. Researchers should determine the kinetic parameters for MMP-3 under their specific experimental conditions.
Experimental Protocols
Reagents and Materials
-
This compound substrate
-
Recombinant human MMP-3 (pro-form)
-
Chymotrypsin (for MMP-3 activation)
-
PMSF (Phenylmethylsulfonyl fluoride)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (w/v) Brij-35, pH 7.5
-
Substrate Stock Solution: 1 mM in DMSO
-
96-well black microplates
-
Fluorometric microplate reader with excitation at ~328 nm and emission at ~420 nm
-
MMP inhibitors (e.g., GM6001, for control experiments)
Workflow for MMP-3 Activity Assay
Detailed Protocol
1. Preparation of Reagents
-
Assay Buffer: Prepare a solution containing 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.05% (w/v) Brij-35. Adjust the pH to 7.5.
-
Substrate Stock Solution: Dissolve the lyophilized this compound in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C or -80°C.
-
MMP-3 Stock Solution: Reconstitute recombinant pro-MMP-3 in the recommended buffer as per the manufacturer's instructions.
-
Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution in 1 mM HCl.
-
PMSF Stock Solution: Prepare a 100 mM stock solution in isopropanol or ethanol.
2. Activation of Pro-MMP-3
-
Dilute the pro-MMP-3 to a concentration of 20 µg/mL in the Assay Buffer.
-
Add chymotrypsin to a final concentration of 5 µg/mL to the diluted pro-MMP-3 solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the activation by adding PMSF to a final concentration of 2 mM. It is recommended to pre-warm the PMSF solution to 37°C before adding it to the enzyme solution.
3. Enzyme Activity Assay
-
Prepare the working solution of the substrate by diluting the 1 mM stock solution in Assay Buffer to a final concentration of 20 µM.
-
Dilute the activated MMP-3 in Assay Buffer to the desired concentration (e.g., 2.5 ng/µL).
-
In a 96-well black microplate, add 50 µL of the diluted activated MMP-3 to each well.
-
Include appropriate controls:
-
Substrate Blank: 50 µL of Assay Buffer instead of the enzyme solution.
-
Inhibitor Control: Pre-incubate the activated MMP-3 with a known MMP inhibitor (e.g., GM6001) before adding the substrate.
-
-
Initiate the reaction by adding 50 µL of the 20 µM substrate working solution to each well. The final substrate concentration will be 10 µM.
-
Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for a desired period (e.g., 5-30 minutes), with readings taken every 30-60 seconds. Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
4. Data Analysis
-
Subtract the fluorescence of the substrate blank from the values of the experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this line represents the rate of substrate cleavage (in RFU/min).
-
To convert the reaction rate to moles of substrate cleaved per unit time, a standard curve of the Mca fluorophore can be generated.
Signaling Pathways Involving MMP-3
MMP-3 expression is regulated by various signaling pathways that are often activated by pro-inflammatory cytokines and growth factors. Understanding these pathways is crucial for interpreting changes in MMP-3 activity in different biological contexts. The primary pathways include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.
These pathways converge on the nucleus to regulate the transcription of the MMP-3 gene, leading to the synthesis and secretion of pro-MMP-3, which is then activated in the extracellular space.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Ensure proper activation of pro-MMP-3. Check the activity of a positive control. |
| Substrate degradation | Protect substrate from light and store properly. Avoid repeated freeze-thaw cycles. | |
| Incorrect buffer components | Ensure the presence of Ca²⁺ and Zn²⁺ (often present in recombinant enzyme preps) in the assay buffer as they are essential for MMP activity. | |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the fluorometer. | |
| High background fluorescence | Autohydrolysis of the substrate | Prepare fresh substrate dilutions before each experiment. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Intrinsic fluorescence of samples | Run a sample blank (sample without substrate) to determine background fluorescence. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. Ensure the initial velocity is measured. |
| Enzyme instability | Perform the assay at the recommended temperature and pH. |
Conclusion
The fluorogenic substrate this compound provides a sensitive and convenient tool for the continuous measurement of MMP-3 activity. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in academic and industrial settings to reliably quantify MMP-3 activity, screen for potential inhibitors, and investigate its role in various physiological and pathological processes. Adherence to the outlined procedures and careful consideration of the experimental parameters will ensure accurate and reproducible results.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (MMP-13 Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. CPC Scientific MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]
- 7. CPC Scientific MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Fluorogenic MMP Substrate Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a highly sensitive fluorogenic peptide substrate designed for the activity screening of several matrix metalloproteinases (MMPs). This substrate is particularly useful for identifying and characterizing inhibitors of MMP-1, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-26.[1][2][3] The underlying principle of this assay is based on Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (DNP). In the intact substrate, the close proximity of the DNP moiety quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide by an active MMP, the Mca fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity.[4][5] This method provides a continuous and sensitive means to measure enzyme activity, making it ideal for high-throughput screening (HTS) of potential MMP inhibitors.
Principle of the Assay
The assay relies on the distance-dependent transfer of energy between the Mca donor fluorophore and the DNP acceptor quencher. When the substrate is intact, the energy from the excited Mca is non-radiatively transferred to the DNP, preventing fluorescence emission. Cleavage of the peptide bond between the fluorophore and the quencher by an MMP separates the two moieties, disrupting FRET and leading to a proportional increase in fluorescence from the Mca group. The rate of this fluorescence increase is directly proportional to the enzyme's activity.
Figure 1: FRET-based assay principle.
Data Presentation
Enzyme Specificity and Kinetic Parameters
| Enzyme | kcat/Km (M⁻¹s⁻¹) | Km (µM) | kcat (s⁻¹) |
| MMP-1 | Data not available | Data not available | Data not available |
| MMP-3 | Data not available | Data not available | Data not available |
| MMP-8 | Data not available | Data not available | Data not available |
| MMP-9 | Data not available | Data not available | Data not available |
| MMP-13 | 1.09 x 10⁶[1] | Data not available | Data not available |
| MMP-26 | Data not available | Data not available | Data not available |
Inhibitor Potency (IC50 Values)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table is a template for presenting IC50 data for known MMP inhibitors when determined using the this compound substrate. Specific IC50 values for various inhibitors with this substrate are not consistently reported in publicly available literature and should be determined experimentally.
| Inhibitor | Target MMP | IC50 (nM) |
| Marimastat | e.g., MMP-1 | Data not available |
| Batimastat | e.g., MMP-9 | Data not available |
| GM 6001 (Ilomastat) | e.g., MMP-13 | Data not available |
| TAPI-1 | e.g., MMP-3 | Data not available |
| Doxycycline | e.g., MMP-8 | Data not available |
Experimental Protocols
Materials and Reagents
-
Fluorogenic Substrate: this compound
-
Recombinant active MMPs: MMP-1, MMP-3, MMP-8, MMP-9, MMP-13, MMP-26
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5
-
Inhibitors: Known MMP inhibitors (e.g., Marimastat, Batimastat) and test compounds
-
Solvent for compounds: Dimethyl sulfoxide (DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~328 nm and emission detection at ~420 nm.
Protocol for MMP Inhibitor Screening
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 1-10 mM).
-
Reconstitute and dilute the active MMPs in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
Prepare stock solutions of inhibitor controls and test compounds in DMSO. Create a dilution series of the compounds in assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the diluted test compounds or control inhibitors to the wells of the microplate. For the no-inhibitor control, add 25 µL of assay buffer containing the same final concentration of DMSO.
-
Add 50 µL of the diluted active MMP enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well. The final substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors. A typical starting concentration is 1-10 µM.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Experimental workflow for MMP inhibitor screening.
Signaling Pathways
MMPs are key regulators of the extracellular matrix and are involved in numerous physiological and pathological processes, including cancer progression, inflammation, and arthritis. Their expression and activity are tightly controlled by complex signaling networks. Understanding these pathways is crucial for the development of targeted MMP inhibitors.
General MMP Activation and Regulation
The activity of MMPs is regulated at multiple levels, including transcription, secretion of the inactive zymogen (pro-MMP), activation of the pro-MMP, and interaction with endogenous inhibitors such as Tissue Inhibitors of Metalloproteinases (TIMPs).
Figure 3: General overview of MMP regulation.
Signaling Pathways of Key MMPs
The expression of many MMPs, including MMP-1, MMP-3, MMP-9, and MMP-13, is upregulated by pro-inflammatory cytokines and growth factors through various signaling cascades that converge on transcription factors like AP-1 and NF-κB.
Figure 4: Convergent signaling pathways for MMP expression.
Conclusion
The fluorogenic substrate this compound provides a robust and sensitive tool for the continuous measurement of the activity of several MMPs. The protocols and information provided herein offer a framework for the utilization of this substrate in high-throughput screening campaigns aimed at the discovery of novel MMP inhibitors. Accurate determination of kinetic parameters and inhibitor potencies will be crucial for the successful application of this assay in drug development programs.
References
- 1. CPC Scientific MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]
- 2. MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (MMP-13 Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a highly sensitive fluorogenic peptide substrate designed for the detection and quantification of the activity of several matrix metalloproteinases (MMPs). This substrate is particularly useful for studying MMP-1, MMP-3, and MMP-26, with reported activity for other MMPs such as MMP-8, MMP-9, and MMP-13.[1][2] Its utility is rooted in the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (DNP). In the intact peptide, the close proximity of the DNP group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide by an MMP, the Mca fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. This direct relationship between fluorescence intensity and enzymatic activity allows for real-time kinetic analysis of MMPs.
Physicochemical Properties
| Property | Value |
| Full Name | 1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-3-cyclohexyl-L-alanylglycyl-L-norvalyl-L-histidyl-L-alanyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide |
| Molecular Formula | C₅₁H₆₅N₁₃O₁₅ |
| Molecular Weight | ~1100.1 g/mol |
| Excitation Maximum (λex) | ~328 nm |
| Emission Maximum (λem) | ~420 nm |
| Purity | ≥95% |
| Solubility | Soluble in Formic Acid and DMSO |
| Storage | Store at -20°C as a lyophilized powder. Protect from light. |
Principle of Detection
The underlying mechanism for detecting MMP activity with this substrate is the disruption of FRET.
Quantitative Data
The efficiency of cleavage of this compound by various MMPs can be compared using kinetic parameters. The following table summarizes known catalytic efficiencies. Researchers should determine these parameters under their specific experimental conditions.
| Enzyme | kcat/Km (M⁻¹s⁻¹) | Comments |
| MMP-13 (Collagenase-3) | 1.09 x 10⁶ | Measured at pH 7.5, 25°C. |
| MMP-1 | Data not available | - |
| MMP-3 | Data not available | - |
| MMP-26 | Data not available | - |
Note: The cleavage efficiency can vary depending on the specific MMP, its activation state, and the assay conditions.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35. The calcium chloride is essential for MMP activity.
-
Substrate Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO to a concentration of 1-10 mM. Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Reconstitute or dilute the MMP enzyme in the assay buffer to the desired concentration. For pro-MMPs, activation is required prior to the assay. A common method for activation is incubation with 1-2 mM 4-aminophenylmercuric acetate (APMA) at 37°C for a specified time (e.g., 1-4 hours), followed by inhibition of APMA if necessary.
-
Fluorescence Reference Standard: To convert relative fluorescence units (RFU) to molar concentrations of the product, a standard curve should be prepared using the free Mca fluorophore or a similar fluorescent standard with a known concentration.
Experimental Workflow
Detailed Assay Protocol
-
Prepare the 96-well Plate: Add the components in the following order to each well of a black, clear-bottom 96-well plate:
-
Assay Buffer
-
Substrate solution (final concentration typically in the low micromolar range)
-
Enzyme solution (the final component to initiate the reaction)
Include appropriate controls, such as a no-enzyme control to measure background fluorescence and a no-substrate control.
-
-
Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C). Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm. It is recommended to take kinetic readings every 1-5 minutes for a duration of 30-60 minutes.
-
Data Analysis and Interpretation:
-
Plot the Data: For each sample, plot the relative fluorescence units (RFU) against time (in minutes).
-
Determine the Initial Velocity (V₀): Identify the linear portion of the curve (typically the initial phase of the reaction) and calculate the slope. This slope represents the initial reaction velocity (V₀) in RFU/min.
-
Standard Curve: Prepare a standard curve by measuring the fluorescence of known concentrations of a free Mca fluorophore in the assay buffer. Plot the fluorescence (RFU) against the molar concentration.
-
Quantify Enzyme Activity: Use the slope of the standard curve to convert the V₀ from RFU/min to moles/min.
Calculation: Enzyme Activity (mol/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/mol)
-
Signaling Pathway Context
MMPs are key enzymes in the remodeling of the extracellular matrix (ECM) and are involved in various physiological and pathological processes. Their activity is tightly regulated, and dysregulation is implicated in diseases such as cancer, arthritis, and cardiovascular diseases.
References
Troubleshooting & Optimization
Technical Support Center: Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic peptide substrate, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2. This substrate is commonly used for the detection of matrix metalloproteinase (MMP) activity, specifically for MMP-1, MMP-3, and MMP-26.[1][2][3][4] Proper handling and solubilization are critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic peptide substrate used to measure the enzymatic activity of several matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-26.[1][2][3][4] The peptide contains a fluorescent reporter group, 7-methoxycoumarin-4-acetyl (Mca), and a quencher group, 2,4-dinitrophenyl (DNP). In the intact peptide, the fluorescence of Mca is suppressed by the DNP quencher through Fluorescence Resonance Energy Transfer (FRET). When an active MMP cleaves the peptide at a specific recognition site, the Mca and DNP are separated, leading to an increase in fluorescence. This increase in fluorescence can be measured over time to determine the rate of the enzymatic reaction.
Q2: What are the excitation and emission wavelengths for the Mca fluorophore?
A2: The Mca fluorophore has an excitation maximum at approximately 328 nm and an emission maximum at around 420 nm.[1]
Q3: How should I store the lyophilized peptide and its stock solutions?
A3: The lyophilized peptide should be stored at -20°C.[1] Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3] Stock solutions in DMSO are typically stable for up to one month at -20°C and up to six months at -80°C.[3]
Q4: I am observing high background fluorescence in my assay. What could be the cause?
A4: High background fluorescence can be due to several factors:
-
Substrate degradation: The peptide may have degraded due to improper storage or handling, leading to spontaneous fluorescence. Ensure the peptide has been stored correctly and protected from light.
-
Contaminated reagents: Your assay buffer or other reagents may be contaminated with fluorescent compounds. Test each component of your assay for background fluorescence.
-
Autohydrolysis: The substrate may be slowly hydrolyzing in the assay buffer. Prepare fresh substrate dilutions just before use.
Q5: My peptide will not dissolve. What should I do?
A5: The solubility of peptides can be challenging. This compound is known to be soluble in dimethyl sulfoxide (DMSO) and formic acid.[1][3] If you are experiencing difficulties, please refer to the Troubleshooting Guide below for a systematic approach to solubilization.
Troubleshooting Guide: Solubility Issues
Problem: The lyophilized peptide does not dissolve in my aqueous assay buffer.
This is a common issue as the peptide has hydrophobic residues. Direct dissolution in aqueous buffers is often unsuccessful.
Solution Workflow:
References
Technical Support Center: Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
This guide provides troubleshooting advice and answers to frequently asked questions regarding the dissolution of the fluorogenic peptide substrate, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Formic Acid.[1] For other similar peptide substrates, Dimethyl sulfoxide (DMSO) has also been shown to be effective.[2]
Q2: I am having difficulty dissolving the peptide in the recommended solvent. What can I do?
A2: If you encounter solubility issues, you can try gently heating the solution to 37°C.[3] Following heating, sonication in an ultrasonic bath for a short period can further aid dissolution.[3] It is crucial to ensure the vial is tightly sealed before heating and sonication.
Q3: What is the appearance of the undissolved and dissolved peptide?
A3: this compound is supplied as a lyophilized powder.[1] A properly dissolved solution should be clear and free of any visible particulates.
Q4: How should I store the stock solution of the dissolved peptide?
A4: Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. For long-term storage, -20°C is recommended.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peptide will not dissolve in Formic Acid. | Insufficient solvent volume or inadequate mixing. | Ensure you are using the correct volume of Formic Acid to achieve the desired concentration. Vortex the solution for 1-2 minutes. If undissolved material remains, proceed to the next step. |
| The peptide requires more energy to dissolve. | Gently warm the vial to 37°C in a water bath or incubator.[3] Following warming, place the vial in an ultrasonic bath for 5-10 minutes to facilitate dissolution.[3] | |
| The peptide has degraded. | If the peptide has been stored improperly or for an extended period, it may have degraded. It is recommended to use a fresh vial of the peptide. | |
| Solution is cloudy or has visible particulates. | Incomplete dissolution or precipitation. | Repeat the warming and sonication steps. If cloudiness persists, the solution may be supersaturated. Consider preparing a more dilute stock solution. |
| Contamination of the solvent or peptide. | Ensure you are using high-purity, anhydrous solvent. If you suspect contamination, discard the solution and prepare a fresh one with new reagents. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Source |
| This compound | Formic Acid | 1 mg/mL | Cayman Chemical[1] |
| Mca-PLA-Nva-Dap(Dnp)-AR-NH2 (A similar peptide) | DMSO | 1 mg/mL | Cayman Chemical[2] |
Experimental Protocols
Protocol for Dissolving this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of high-purity Formic Acid to the vial to achieve the desired stock solution concentration (e.g., for a 1 mg/mL stock, add 1 mL of Formic Acid to 1 mg of peptide).
-
Initial Mixing: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect the solution for any undissolved material.
-
Warming (if necessary): If the peptide is not fully dissolved, place the capped vial in a 37°C water bath or incubator for 10-15 minutes.[3]
-
Sonication (if necessary): Following warming, place the capped vial in an ultrasonic bath for 5-10 minutes.[3]
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes in appropriate light-protected, airtight vials and store at -20°C.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Logical relationship of solvents and techniques for dissolving the peptide.
References
Technical Support Center: Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and use of the fluorogenic peptide substrate, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic peptide substrate designed for the sensitive detection of matrix metalloproteinase (MMP) activity.[1][2][3] It is commonly used to quantify the enzymatic activity of MMP-1, MMP-3, and MMP-26.[1][2][3] The peptide incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (DNP). In its intact state, the fluorescence of Mca is quenched by the proximity of the DNP group through Fluorescence Resonance Energy Transfer (FRET).[4] Upon cleavage of the peptide backbone by an active MMP, the Mca fluorophore is separated from the DNP quencher, resulting in a measurable increase in fluorescence.[2][5]
Q2: What are the recommended storage and handling conditions for this peptide?
Proper storage and handling are crucial to maintain the integrity and performance of this compound.
| Parameter | Recommendation | Source(s) |
| Form | Lyophilized powder | [5] |
| Storage Temperature (Lyophilized) | -20°C | [5][6] |
| Storage Temperature (in Solution) | Aliquot and store at -20°C or -80°C. | |
| Shelf Life (Lyophilized) | At least 4 years at -20°C. | [5] |
| Handling | Avoid repeated freeze-thaw cycles. Protect from light. |
Q3: How should I reconstitute the lyophilized peptide?
It is recommended to reconstitute the lyophilized peptide in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. Briefly centrifuge the vial to ensure the powder is at the bottom before adding the solvent.
Q4: What are the excitation and emission wavelengths for the Mca fluorophore?
The Mca fluorophore has the following spectral properties:
| Parameter | Wavelength (nm) | Source(s) |
| Excitation Maximum | 328 | [2][5] |
| Emission Maximum | 420 | [2][5] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Issue 1: No or Low Fluorescence Signal
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure that your MMP enzyme is active. Many MMPs are produced as inactive zymogens (pro-MMPs) and require activation.[4] Consult the enzyme's datasheet for the appropriate activation protocol, which often involves treatment with agents like p-aminophenylmercuric acetate (APMA).
-
-
Possible Cause: Incorrect buffer conditions.
-
Solution: MMP activity is highly dependent on pH and the presence of cofactors like Ca2+ and Zn2+. Ensure your assay buffer has the optimal pH (typically neutral to slightly alkaline) and contains these essential ions.
-
-
Possible Cause: Substrate degradation.
-
Solution: Improper storage or handling can lead to substrate degradation. Ensure the peptide has been stored correctly and avoid multiple freeze-thaw cycles. Prepare fresh aliquots of the substrate for each experiment.
-
Issue 2: High Background Fluorescence
-
Possible Cause: Autohydrolysis of the substrate.
-
Solution: While generally stable, prolonged incubation in certain buffers or at elevated temperatures can lead to non-enzymatic cleavage of the peptide. Run a control experiment without the enzyme to determine the rate of autohydrolysis.
-
-
Possible Cause: Contaminating proteases in the sample.
-
Solution: If you are using complex biological samples (e.g., cell lysates, tissue homogenates), they may contain other proteases that can cleave the substrate. Include appropriate protease inhibitors in your sample preparation, being careful not to inhibit the MMP of interest.
-
-
Possible Cause: Impure substrate.
-
Solution: Ensure the purity of the peptide substrate. If you suspect impurities, consider repurifying the peptide using techniques like High-Performance Liquid Chromatography (HPLC).
-
Issue 3: Inconsistent or Variable Results
-
Possible Cause: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the enzyme or substrate. Use calibrated pipettes and proper pipetting techniques.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: MMP activity is temperature-dependent. Maintain a constant and optimal temperature throughout the assay. Use a temperature-controlled plate reader or water bath.
-
-
Possible Cause: Photobleaching of the fluorophore.
-
Solution: The Mca fluorophore can be susceptible to photobleaching upon prolonged exposure to the excitation light source. Minimize the exposure time during fluorescence measurements.
-
Experimental Protocols
Protocol 1: MMP Activity Assay
This protocol provides a general framework for measuring MMP activity using this compound.
Materials:
-
This compound
-
Active MMP enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the substrate: Dissolve the lyophilized peptide in DMSO to a concentration of 1-10 mM.
-
Prepare working solutions: Dilute the substrate stock solution and the active MMP enzyme to the desired concentrations in the assay buffer.
-
Set up the assay: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
MMP enzyme solution
-
-
Initiate the reaction: Add the substrate working solution to each well to start the enzymatic reaction. The final substrate concentration is typically in the low micromolar range.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation at ~328 nm and emission at ~420 nm. Take readings at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
Protocol 2: HPLC-Based Peptide Stability Assay
This protocol can be used to assess the stability of the peptide in different experimental conditions.
Materials:
-
This compound
-
Incubation buffer (e.g., plasma, cell culture media, assay buffer)
-
Quenching solution (e.g., trifluoroacetic acid [TFA])
-
HPLC system with a C18 column and a fluorescence detector
Procedure:
-
Incubate the peptide: Dissolve the peptide in the desired incubation buffer to a final concentration. Incubate at a specific temperature (e.g., 37°C).
-
Collect samples: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quench the reaction: Immediately add a quenching solution (e.g., an equal volume of 1% TFA) to stop any enzymatic degradation.
-
Analyze by HPLC: Inject the quenched samples into the HPLC system. Use a suitable gradient of mobile phases (e.g., water/acetonitrile with 0.1% TFA) to separate the intact peptide from its degradation products.[7][8]
-
Detect and quantify: Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of Mca. The peak corresponding to the intact peptide will decrease over time if the peptide is unstable.
-
Data Analysis: Calculate the percentage of the remaining intact peptide at each time point relative to the zero time point to determine the degradation rate.
Visualizations
Caption: Overview of MMP signaling pathways.
Caption: MMP activity assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (MMP-13 Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. bachem.com [bachem.com]
- 8. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing the Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 fluorogenic substrate for matrix metalloproteinase (MMP) activity assays. The focus is on understanding and mitigating the inner filter effect (IFE), a common artifact in fluorescence-based assays.
Assay Principle
The this compound is a highly sensitive FRET (Förster Resonance Energy Transfer) substrate for several MMPs, including MMP-1, MMP-3, and MMP-26. The substrate incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (DNP). In the intact peptide, the fluorescence of Mca is quenched by the proximity of the DNP group. Upon enzymatic cleavage by an active MMP, the Mca fluorophore is separated from the DNP quencher, leading to a measurable increase in fluorescence intensity. The activity of the enzyme is directly proportional to the rate of this fluorescence increase. The Mca fluorophore has an excitation maximum at approximately 328 nm and an emission maximum at around 420 nm.
Troubleshooting Guides and FAQs
Section 1: Assay Setup and Optimization
Question: What is a general protocol for setting up an MMP activity assay with this compound?
Answer:
A typical assay involves the following steps:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in an appropriate solvent like DMSO.
-
Prepare an assay buffer. A common buffer composition is 50 mM HEPES, 200 mM NaCl, 10 mM CaCl₂, and 0.01% Triton X-100, pH 7.4.
-
Prepare the active MMP enzyme solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compounds (inhibitors or activators) if screening.
-
Add the MMP enzyme and incubate for a pre-determined time at 37°C to allow for enzyme-compound interaction.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately start monitoring the fluorescence intensity kinetically using a microplate reader with excitation at ~328 nm and emission at ~420 nm.
-
-
Controls:
-
No-enzyme control: Assay buffer and substrate to measure background fluorescence.
-
No-substrate control: Assay buffer and enzyme.
-
Positive control: Enzyme and substrate without any test compound.
-
Inhibitor control: A known MMP inhibitor to ensure the assay can detect inhibition.
-
Question: How do I determine the optimal concentrations of substrate and enzyme?
Answer:
Optimal concentrations should be determined empirically through a series of titration experiments.
-
Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis constant (Kₘ) for accurate determination of inhibitor potency (IC₅₀). A typical starting range for this substrate is 1-10 µM.
-
Enzyme Concentration: The enzyme concentration should be chosen to provide a linear increase in fluorescence over the desired reaction time (e.g., 30-60 minutes) and a sufficient signal-to-background ratio.
Section 2: Inner Filter Effect (IFE) Troubleshooting
Question: My fluorescence signal is not linear with increasing enzyme concentration, or it plateaus at higher substrate concentrations. What could be the cause?
Answer:
This is a classic symptom of the inner filter effect (IFE). IFE is a phenomenon where the measured fluorescence intensity is reduced due to the absorption of excitation and/or emitted light by components in the sample. There are two types of IFE:
-
Primary IFE: The absorption of the excitation light by the sample, which reduces the light reaching the fluorophore.
-
Secondary IFE: The absorption of the emitted fluorescence by the sample before it reaches the detector.
In the this compound assay, high concentrations of the substrate, test compounds, or even buffer components that absorb light around 328 nm or 420 nm can cause IFE.
Question: How can I identify if the inner filter effect is occurring in my assay?
Answer:
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance of your complete assay mixture (including substrate, buffer, and any test compounds) at the excitation (328 nm) and emission (420 nm) wavelengths. As a general rule of thumb, if the total absorbance (Aₑₓ + Aₑₘ) is greater than 0.08-0.1, IFE is likely to be significant.
-
Substrate Titration Curve: Perform a substrate titration experiment and plot the initial reaction velocity against the substrate concentration. If the curve deviates from the expected hyperbolic Michaelis-Menten kinetics and plateaus or even decreases at higher concentrations, IFE is a probable cause.
Question: What are the methods to correct for the inner filter effect?
Answer:
There are several approaches to mitigate or correct for IFE:
-
Sample Dilution: The simplest method is to dilute your sample to reduce the concentration of the absorbing species. However, this may not always be feasible if it compromises the assay sensitivity.
-
Empirical Correction Factor: An empirical correction factor can be determined by measuring the fluorescence of a known concentration of the free Mca fluorophore in the presence of varying concentrations of the absorbing species (e.g., the intact FRET peptide or a test compound). A correction curve can then be generated to adjust the experimental data.
-
Mathematical Correction: A commonly used formula to correct for IFE is:
F_corrected = F_observed * 10^((A_ex * d_ex)/2) * 10^((A_em * d_em)/2)
Where:
-
F_corrected is the corrected fluorescence intensity.
-
F_observed is the measured fluorescence intensity.
-
A_ex and A_em are the absorbances at the excitation and emission wavelengths, respectively.
-
d_ex and d_em are the path lengths for excitation and emission, which depend on the geometry of the microplate reader.
-
Question: Can you provide a protocol for generating an inner filter effect correction curve?
Answer:
Objective: To create a correction curve for a specific compound that is suspected of causing IFE.
Materials:
-
Free Mca (7-methoxycoumarin-4-acetic acid) standard.
-
The compound of interest (e.g., a potential inhibitor).
-
Assay buffer.
-
96-well black microplate.
-
Fluorescence microplate reader.
-
Absorbance microplate reader.
Protocol:
-
Prepare a stock solution of the free Mca standard in the assay buffer. The concentration should yield a mid-range fluorescence signal.
-
Prepare a serial dilution of the compound of interest in the assay buffer.
-
In a 96-well plate, add a constant amount of the Mca standard to each well.
-
Add the serial dilutions of the compound of interest to the wells. Include a control well with only the Mca standard and buffer.
-
Measure the fluorescence (F_observed) at Ex/Em = 328/420 nm.
-
In a separate clear-bottom plate, measure the absorbance of the same solutions at 328 nm (A_ex) and 420 nm (A_em).
-
Calculate the correction factor (CF) for each concentration of the compound: CF = F_control / F_observed.
-
Plot the correction factor against the concentration of the compound to generate a correction curve. This curve can then be used to correct the fluorescence readings in your actual experiment.
Section 3: General Troubleshooting
Question: The fluorescence signal in my no-enzyme control is decreasing over time. What could be the issue?
Answer:
This could be due to photobleaching of the Mca fluorophore. Potential solutions include:
-
Reducing the number of flashes per reading on the microplate reader.
-
Increasing the interval between readings.
-
Ensuring the substrate solution is protected from light.
Another possibility is that the peptide substrate is sticking to the walls of the microplate wells. Including a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can help prevent this.
Question: I am not observing any enzyme activity, or the signal is very low. What should I check?
Answer:
-
Enzyme Activity: Confirm the activity of your enzyme stock using a standard, reliable assay. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assay Conditions: Verify the pH and composition of your assay buffer. MMPs are typically calcium- and zinc-dependent, so ensure these ions are present in the buffer.
-
Instrument Settings: Double-check the excitation and emission wavelength settings and the gain/sensitivity settings on your microplate reader.
-
Substrate Integrity: Ensure the this compound substrate has been stored properly (typically at -20°C, protected from light) and has not degraded.
Data Presentation
Table 1: Example of Raw and Corrected Fluorescence Data for IFE Analysis
| Compound Conc. (µM) | Absorbance at 328 nm (A_ex) | Absorbance at 420 nm (A_em) | Observed Fluorescence (RFU) | Correction Factor | Corrected Fluorescence (RFU) |
| 0 | 0.010 | 0.005 | 5000 | 1.00 | 5000 |
| 1 | 0.050 | 0.010 | 4500 | 1.11 | 4995 |
| 5 | 0.100 | 0.020 | 3800 | 1.32 | 5016 |
| 10 | 0.150 | 0.030 | 3200 | 1.56 | 4992 |
| 20 | 0.200 | 0.040 | 2700 | 1.85 | 4995 |
Table 2: Typical Assay Component Concentrations
| Component | Stock Concentration | Final Concentration |
| This compound | 1 mM in DMSO | 1-10 µM |
| MMP Enzyme | 100 µg/mL | 1-10 ng/mL |
| HEPES | 1 M | 50 mM |
| NaCl | 5 M | 200 mM |
| CaCl₂ | 1 M | 10 mM |
| Triton X-100 | 10% | 0.01% |
Experimental Protocols
Detailed Protocol for MMP Activity Assay with IFE Correction
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, 200 mM NaCl, 10 mM CaCl₂, 0.01% Triton X-100, pH 7.4.
-
Substrate Stock: 1 mM this compound in 100% DMSO.
-
Enzyme Stock: 100 µg/mL active MMP in assay buffer.
-
Test Compound Stocks: Serially diluted in DMSO.
-
-
Assay Plate Setup (96-well black, clear bottom):
-
Add 1 µL of test compound or DMSO to appropriate wells.
-
Add 89 µL of assay buffer to all wells.
-
Add 5 µL of enzyme solution to all wells except the "no-enzyme" control wells (add 5 µL of assay buffer instead).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the substrate by diluting the stock to 20 µM in assay buffer.
-
Add 5 µL of the 20 µM substrate working solution to all wells to start the reaction (final substrate concentration will be 1 µM).
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Ex: 328 nm, Em: 420 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (v₀) by determining the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the v₀ of the "no-enzyme" control from all other values.
-
If test compounds absorb at the assay wavelengths, apply the pre-determined IFE correction factor to the fluorescence readings before calculating the v₀.
-
Plot the percent inhibition (relative to the "no-inhibitor" control) against the test compound concentration to determine the IC₅₀.
-
Visualizations
Validation & Comparative
Comparative Performance Analysis of the Fluorogenic MMP Substrate: Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
A Guide for Researchers in Matrix Metalloproteinase Profiling and Drug Discovery
This guide provides a comprehensive validation and comparison of the fluorogenic peptide substrate, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2, for the specific detection of various Matrix Metalloproteinases (MMPs). Designed for researchers, scientists, and professionals in drug development, this document outlines the substrate's performance against alternative probes, supported by available experimental data, detailed protocols, and visualizations of relevant biological pathways.
Substrate Overview
The substrate, with the sequence Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2, is a highly sensitive tool for measuring the enzymatic activity of several MMPs. Its operational principle is based on Förster Resonance Energy Transfer (FRET). The peptide backbone incorporates a fluorophore, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (DNP). In its intact state, the close proximity of the DNP group quenches the fluorescence of the Mca group. Upon proteolytic cleavage of the peptide bond by an active MMP, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. The optimal excitation and emission wavelengths for Mca are approximately 328 nm and 420 nm, respectively.[1][2]
This substrate has been reported to be cleaved by a range of MMPs, including MMP-1, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-26.[3][4][5]
Quantitative Performance Data
The catalytic efficiency (kcat/Km) is a critical parameter for evaluating and comparing the performance of enzyme substrates. A higher kcat/Km value indicates greater specificity and efficiency of the substrate for a particular enzyme. The following tables summarize the available kinetic data for this compound and compare it with other commonly used fluorogenic substrates for the specified MMPs.
Table 1: Kinetic Parameters of this compound for Specific MMPs
| MMP Isoform | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-13 | 1.09 x 10⁶ | [6] |
| MMP-1 | Data not available | |
| MMP-3 | Data not available | |
| MMP-8 | Data not available | |
| MMP-9 | Data not available | |
| MMP-26 | Data not available |
Table 2: Comparative Kinetic Data of Alternative Fluorogenic Substrates for Specific MMPs
| MMP Isoform | Alternative Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-1 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Increased 2- to 9-fold vs. FS-1 | [7][8] |
| fTHP-3 | 1.3 x 10³ (kcat=0.080 s⁻¹, Km=61.2 µM) | [9][10] | |
| MMP-3 | Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ (NFF-3) | 2.18 x 10⁵ | [11] |
| MMP-8 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Increased 2- to 9-fold vs. FS-1 | [7][8] |
| MMP-9 | Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ (NFF-3) | 1.01 x 10⁴ | [11] |
| MMP-13 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Increased 2- to 9-fold vs. FS-1* | [7][8] |
| MMP-26 | Data not available | Data not available |
*Absolute kcat/Km values for the parent substrate (FS-1) were not specified in the cited literature.
Experimental Protocols
A generalized protocol for determining MMP activity using the this compound substrate is provided below. This should be optimized for specific experimental conditions.
Materials:
-
This compound substrate
-
Recombinant active MMP enzyme of interest
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a 1-10 mM stock solution of the this compound substrate in DMSO. Store aliquots at -20°C.
-
Enzyme Preparation: Dilute the active MMP enzyme to the desired concentration in Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Reaction: a. Add 50 µL of Assay Buffer to each well of the 96-well plate. b. Add 25 µL of the diluted enzyme solution to the appropriate wells. c. To initiate the reaction, add 25 µL of the substrate working solution (diluted from the stock in Assay Buffer to the desired final concentration, typically 1-10 µM) to each well. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation (Ex: 328 nm) and emission (Em: 420 nm) wavelengths.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic mode) at a constant temperature (e.g., 37°C).
-
Data Analysis: a. Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. b. To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the V₀ data to the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow for MMP activity assessment and the signaling pathways involving the MMPs targeted by this substrate.
Caption: Experimental workflow for MMP activity assay.
Caption: Generalized MMP signaling pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (MMP-13 Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. Echelon/MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (MMP-13 Substrate)/1 mg/868-30188bio精品生物—专注于实验室精品爆款的电商平台 - 蚂蚁淘旗下精选188款生物医学科研用品 [188bio.com]
- 6. CPC Scientific MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]
- 7. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MOCAc-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2 › PeptaNova [peptanova.de]
A Comparative Guide to Fluorogenic MMP Substrates: Featuring Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic matrix metalloproteinase (MMP) substrate, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2, with other commercially available alternatives. The information presented herein is supported by experimental data to aid in the selection of the most appropriate substrate for your research needs.
Introduction to Fluorogenic MMP Substrates
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. The dysregulation of MMP activity is implicated in numerous diseases, including arthritis, cancer, and cardiovascular diseases. Consequently, the accurate measurement of MMP activity is vital for both basic research and drug development.
Fluorogenic peptide substrates are powerful tools for the sensitive and continuous monitoring of MMP activity. These substrates are typically designed based on the principle of Förster Resonance Energy Transfer (FRET). They consist of a peptide sequence recognized and cleaved by specific MMPs, flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
The substrate this compound utilizes the well-established FRET pair, (7-methoxycoumarin-4-yl)acetyl (Mca) as the fluorophore and 2,4-dinitrophenyl (DNP) as the quencher. This substrate is recognized and cleaved by several MMPs, including MMP-1, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-26.[1][2][3][4][5]
Quantitative Performance Comparison
The catalytic efficiency of an enzyme for a particular substrate is best described by the specificity constant (kcat/Km). This value allows for a direct comparison of the performance of different substrates. The following tables summarize the available kinetic data for this compound and other commonly used fluorogenic MMP substrates.
Table 1: Kinetic Data for this compound
| MMP Target | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-13 | 1.09 x 10⁶ | [6] |
| MMP-1 | Data not available | |
| MMP-3 | Data not available | |
| MMP-8 | Data not available | |
| MMP-9 | Data not available | |
| MMP-26 | Data not available |
Table 2: Kinetic Data for Alternative Fluorogenic MMP Substrates
| Substrate | MMP Target | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH2 | MMP-26 | 30,000 | [7][8] |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | MMP-2 | 6.3 x 10⁵ | [9] |
| MMP-7 | 1.7 x 10⁵ | [9] | |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) | Collagenases (MMP-1, -8, -13) | 2-9 fold increase over precursor | [4] |
| MT1-MMP (MMP-14) | 3-fold increase over precursor | [4] | |
| TACE | 0.8 x 10⁶ | [4] | |
| NFF-3 (Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2) | MMP-3 | 218,000 | |
| MMP-9 | 10,100 | ||
| fTHP-3 (Triple-helical FRET substrate) | MMP-1 | kcat = 0.080 s⁻¹, Km = 61.2 µM | [10] |
| MMP-13 > MMP-1 ≈ MMP-2 >> MMP-3 | Relative Efficiency | [10] |
Experimental Protocols
General Fluorometric MMP Activity Assay
This protocol provides a general framework for determining MMP activity using a fluorogenic substrate like this compound. Specific parameters may need to be optimized for different MMPs and experimental conditions.
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
MMP inhibitor (for control experiments, e.g., GM6001)
-
96-well black microplate
-
Fluorometric microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 328/393 nm for Mca/DNP)
Procedure:
-
Substrate Preparation: Dissolve the fluorogenic MMP substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the active MMP enzyme to the desired concentration in cold Assay Buffer immediately before use.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted fluorogenic substrate solution to each well.
-
For inhibitor control wells, add 10 µL of the MMP inhibitor.
-
To initiate the reaction, add 40 µL of the diluted active MMP enzyme to the appropriate wells.
-
For the blank (no enzyme) wells, add 40 µL of Assay Buffer.
-
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometric microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from the readings of the experimental wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing Key Processes
To better understand the context of MMP activity, the following diagrams illustrate the general MMP activation pathway and a typical experimental workflow.
Caption: General MMP Activation Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (MMP-13 Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPC Scientific MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]
- 6. Peptide substrate specificities and protein cleavage sites of human endometase/matrilysin-2/matrix metalloproteinase-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide substrate specificities and protein cleavage sites of human endometase/matrilysin-2/matrix metalloproteinase-26. | Sigma-Aldrich [merckmillipore.com]
- 8. CPC Scientific MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]
- 9. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Fluorogenic MMP Substrate: Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorogenic substrate Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2, detailing its cross-reactivity and performance against alternative substrates for the study of matrix metalloproteinases (MMPs).
Introduction to this compound
This compound is a synthetic peptide substrate used for the sensitive detection of MMP activity. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (DNP). In its intact state, the proximity of the DNP group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide backbone by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This substrate is valuable for quantifying the activity of specific MMPs.[1][2][3]
Performance and Cross-Reactivity of this compound
This compound is a known substrate for several matrix metalloproteinases, including MMP-1, MMP-3, and MMP-26.[1][2][3] It has also been characterized as a particularly efficient substrate for MMP-13 (Collagenase-3), with a reported catalytic efficiency (kcat/Km) of 1.09 x 10⁶ M⁻¹s⁻¹.[4][5] Additionally, some reports indicate that it can also be cleaved by MMP-8 and MMP-9, although specific kinetic data for these interactions are not as readily available.[5]
The table below summarizes the known enzymatic activity of this compound.
| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| MMP-13 | 1.09 x 10⁶ | [4][5] |
| MMP-1 | Reported as a substrate, specific kinetic data not available in the searched literature. | [1][2][3] |
| MMP-3 | Reported as a substrate, specific kinetic data not available in the searched literature. | [1][2][3] |
| MMP-26 | Reported as a substrate, specific kinetic data not available in the searched literature. | [1][2][3] |
| MMP-8 | Reported as a substrate, specific kinetic data not available in the searched literature. | [5] |
| MMP-9 | Reported as a substrate, specific kinetic data not available in the searched literature. | [5] |
Comparison with Alternative Fluorogenic Substrates
The selection of a fluorogenic substrate is critical for achieving desired specificity and sensitivity in MMP assays. Below is a comparison of this compound with other commonly used or highly specific fluorogenic MMP substrates.
| Substrate | Target MMP(s) | kcat/Km (M⁻¹s⁻¹) | Key Features | Reference(s) |
| This compound | MMP-13, MMP-1, MMP-3, MMP-26, MMP-8, MMP-9 | 1.09 x 10⁶ (for MMP-13) | High efficiency for MMP-13. | [1][2][3][4][5] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) | Broad-spectrum, with high activity for collagenases (MMP-1, -8, -13) and MT1-MMP (MMP-14) | Increased 2- to 9-fold for collagenases compared to its predecessor (FS-1). | Improved specificity for collagenases. | [6] |
| Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-2, MMP-7 | 6.3 x 10⁵ (for MMP-2), 1.7 x 10⁵ (for MMP-7) | Good substrate for gelatinase A (MMP-2) and matrilysin (MMP-7). | [7] |
| TNO003 | MMP-3 | Not specified, but described as highly selective. | High selectivity for stromelysin-1 (MMP-3) over many other MMPs. | |
| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-12 | 1.85 x 10⁵ | Highly selective for MMP-12. |
Experimental Protocols
General Protocol for Determining MMP Activity using a FRET-based Substrate
This protocol outlines the general steps for measuring the activity of a purified MMP or an MMP-containing biological sample.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate assay buffer, typically 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35, pH 7.5. The calcium chloride is essential for MMP activity.
- Substrate Stock Solution: Dissolve the fluorogenic substrate in an organic solvent like DMSO to a concentration of 1-10 mM.
- Enzyme Preparation: If using a recombinant pro-MMP, it must be activated according to the manufacturer's instructions. A common activator is p-aminophenylmercuric acetate (APMA). Prepare the active enzyme solution in the assay buffer.
- Inhibitor (Optional): If screening for inhibitors, prepare a stock solution of the inhibitor in an appropriate solvent.
2. Assay Procedure:
- In a 96-well microplate, add the assay buffer.
- Add the active MMP solution to the wells.
- If testing for inhibition, add the inhibitor and pre-incubate with the enzyme for a specified time.
- Initiate the reaction by adding the fluorogenic substrate to each well. The final substrate concentration should be optimized for the specific enzyme and substrate pair, but a starting point is often in the low micromolar range.
- Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the Mca fluorophore (typically Ex: 325-340 nm, Em: 390-420 nm).
- Monitor the increase in fluorescence over time.
3. Data Analysis:
- Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
- To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the V₀ data to the Michaelis-Menten equation.
Visualizing the Workflow and Mechanism
FRET-Based Substrate Cleavage Mechanism
Caption: FRET mechanism of this compound cleavage by an MMP.
Experimental Workflow for MMP Activity Assay
Caption: A typical experimental workflow for an MMP activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CPC Scientific MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]
- 5. MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (MMP-13 Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shop.bachem.com [shop.bachem.com]
Validating MMP Inhibitor Potency: A Comparative Guide Featuring Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Matrix Metalloproteinase (MMP) inhibitor potency, with a focus on validation using the fluorogenic substrate Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2. We present supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes to aid in your research and development endeavors.
Comparative Potency of MMP Inhibitors
The inhibitory potency of various compounds against specific MMPs is a critical factor in drug development. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-characterized MMP inhibitors against MMPs known to be substrates for this compound. This data provides a benchmark for evaluating the potency of novel inhibitory compounds.
Table 1: IC50 Values of Broad-Spectrum MMP Inhibitors
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) |
| Batimastat (BB-94) | 1 - 20 | 4 - 20 | 1 - 4 |
| Marimastat (BB-2516) | 5 - 15 | 3 - 10 | 3 - 6 |
| Doxycycline | 1,000 - 20,000 | 20,000 - 50,000 | 300 - 500 |
Table 2: IC50 Values of Selective MMP Inhibitors
| Inhibitor | MMP-1 IC50 (nM) | MMP-3 IC50 (nM) | MMP-13 IC50 (nM) |
| UK 370106 | >1000 | 25 | 1.4 |
| CGS-27023A | 33 | 8.4 | 1.1 |
| N-O-Isopropyl sulfonamido-based hydroxamate | >1000 | 150 | 3.0 |
Experimental Protocol: MMP Inhibitor IC50 Determination using a Fluorogenic Substrate
This protocol outlines the determination of an inhibitor's IC50 value against a specific MMP using the fluorogenic substrate this compound. This substrate is a FRET (Förster Resonance Energy Transfer) peptide that is cleaved by various MMPs, including MMP-1, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-26. Cleavage separates the fluorophore (Mca) from the quencher (DNP), resulting in a measurable increase in fluorescence.
Materials:
-
Active, recombinant human MMP enzyme (e.g., MMP-1, MMP-3, or MMP-13)
-
This compound (fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor compound
-
Broad-spectrum MMP inhibitor as a positive control (e.g., Batimastat)
-
DMSO (for dissolving inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of the test inhibitor and the positive control inhibitor in DMSO.
-
Dilute the active MMP enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
Prepare serial dilutions of the test inhibitor and the positive control in assay buffer. Include a vehicle control (DMSO) without any inhibitor.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Test inhibitor dilution or control
-
Diluted MMP enzyme
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
To initiate the enzymatic reaction, add the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Normalize the reaction velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: MMP Activation and Inhibition Pathway.
Caption: MMP Inhibitor IC50 Determination Workflow.
Safety Operating Guide
Personal protective equipment for handling Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the fluorogenic peptide substrate Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the responsible management of this compound. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research outcomes.
Understanding the Compound: Key Safety Considerations
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound in any form (lyophilized powder or solution).
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect from accidental splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Double-gloving is mandatory. Change gloves immediately upon any sign of contamination. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn at all times. |
| Protective Clothing | Ensure long pants and closed-toe shoes are worn. | |
| Respiratory Protection | Dust Respirator | Recommended when handling larger amounts of the lyophilized powder to avoid inhalation.[5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize risks and ensure the quality of the material.
Receiving and Storage
Upon receipt, immediately transfer the sealed vial to a freezer for storage. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[6]
| Parameter | Guideline |
| Storage Temperature | -20°C for short-term storage; -80°C for long-term storage.[7][8] |
| Storage Conditions | Store in a tightly sealed, light-protected container (e.g., amber vial or wrapped in foil) in a desiccated environment.[7] |
| Stability | Lyophilized peptides can be stable for several years under proper storage conditions. |
Handling and Reconstitution
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the lyophilized powder.
Step-by-Step Reconstitution:
-
Equilibration: Allow the sealed vial of lyophilized peptide to reach room temperature in a desiccator.[5]
-
Weighing: If necessary, quickly weigh the desired amount of powder in a controlled environment. Minimize the time the container is open.
-
Solvent Selection: The recommended solvent is formic acid at a concentration of 1 mg/ml.[1]
-
Dissolving: Add the appropriate volume of solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.
-
Storage of Solutions: Store reconstituted peptide solutions at -20°C or colder. Peptide solutions are significantly less stable than the lyophilized form.[7]
Disposal Plan
Dispose of all waste containing this compound as hazardous chemical waste, following all local, state, and federal regulations. The presence of the DNP group requires special attention.
Waste Segregation and Disposal Procedure:
-
Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., gloves, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container with a liner.[3]
-
Unused Compound: Unused lyophilized powder or solutions should be treated as hazardous waste. Do not dispose of them down the drain or in regular trash.
-
DNP Waste Stream: DNP waste should be disposed of separately, unless it is already mixed with other chemicals as part of an experimental protocol.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents, including "this compound".
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow and Safety Protocol
The following diagram illustrates the key stages and safety precautions for working with this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
